molecular formula C19H17BrN2O3S B2382084 methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 893789-63-4

methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No. B2382084
CAS RN: 893789-63-4
M. Wt: 433.32
InChI Key: ZOGSMAMWDZHNAO-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C19H17BrN2O3S and its molecular weight is 433.32. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

This compound has been involved in studies focusing on synthesis and structure characterization. For instance, the synthesis, structure characterization, and anticancer activity of a novel oxygen-bridged tricyclic Biginelli adduct, which is closely related to the compound , has been reported (Ibrahim et al., 2017). These studies provide insights into the structural properties and potential applications in cancer research.

Anticancer Activity

Research has shown the potential anticancer activity of compounds related to methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate. The aforementioned study by Ibrahim et al. (2017) revealed moderate anticancer activity, indicating its possible use in cancer treatment research.

Synthesis of Derivatives

There are studies on the synthesis of various derivatives of related compounds, which could be relevant to the exploration of methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate (Gein et al., 2017). This research area focuses on creating new chemical structures that could have various scientific applications.

Biological Activities

The compound's relatives have been explored for their potential biological activities. For instance, the synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from similar compounds were investigated, showing antimicrobial activity (Saleh et al., 2004). This indicates potential for similar investigations into methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate.

properties

IUPAC Name

methyl 10-(4-bromophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-19-10-15(14-9-11(17(23)24-2)3-8-16(14)25-19)21-18(26)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGSMAMWDZHNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=S)N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

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